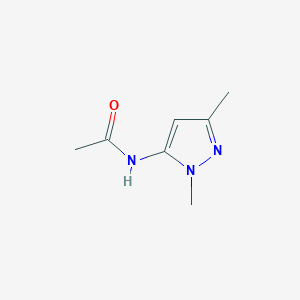
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Descripción general
Descripción
“N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide” is a derivative of pyrazole, which is a basic heterocyclic organic compound consisting of a five-membered ring with two nitrogen atoms and three carbon atoms . It’s one of several isomeric derivatives of pyrazole that contain two methyl substituents .
Synthesis Analysis
The synthesis of pyrazole-based compounds often involves the condensation of acetylacetone and hydrazine . For instance, the synthesis of “N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine” was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours .Molecular Structure Analysis
The molecular structure of “N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide derivatives have been synthesized and evaluated for their potential as antipsychotic agents. Notably, compounds in this series, such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, showed an antipsychotic-like profile in animal behavioral tests. These compounds were distinct in not interacting with dopamine receptors, a common target of many antipsychotics (Wise et al., 1987).
Structural Characterization and Biological Activity
- The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide was synthesized, structurally characterized, and found to have moderate herbicidal and fungicidal activities. This highlights the diverse biological applications of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide derivatives (霍静倩 et al., 2016).
Antioxidant Activity
- Pyrazole-acetamide derivatives, such as N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, have been used to synthesize coordination complexes with notable antioxidant activity. These studies emphasize the potential of these compounds in antioxidant applications (Chkirate et al., 2019).
Molecular Conformations and Hydrogen Bonding Studies
- Research on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides has provided insights into different molecular conformations and the role of hydrogen bonding in these structures, contributing to the understanding of molecular interactions in such compounds (Narayana et al., 2016).
Antitumor Activity and Molecular Docking
- Certain pyrimidiopyrazole derivatives, including N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) acetamide, demonstrated notable antitumor activity against HepG2 cell lines. Molecular docking studies have been used to evaluate the interaction of these compounds with synthase complexes, providing insights into their potential as anticancer agents (Fahim et al., 2019).
Synthesis and Metal Complex Characterization
- The synthesis of metal complexes using N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl) acetamide showcases the compound's versatility in forming metal coordination structures. These complexes have been characterized, adding to the knowledge of metal-ligand interactions (Sarhan et al., 2017).
Corrosion Inhibition Studies
- Derivatives of dimethyl-1H-pyrazole, such as (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies highlight their potential application in industrial corrosion protection (El Arrouji et al., 2020).
Propiedades
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-7(8-6(3)11)5(2)10-9-4/h1-3H3,(H,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCJEJQTTQLILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357568 | |
| Record name | N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
CAS RN |
300731-86-6 | |
| Record name | N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















